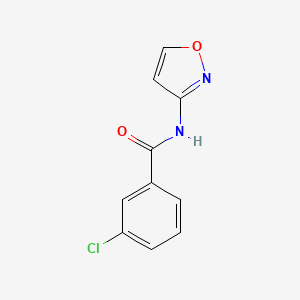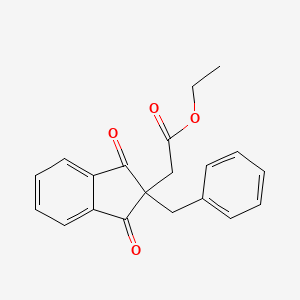![molecular formula C14H17N5O2 B3491577 (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE](/img/structure/B3491577.png)
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
Overview
Description
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a heterocyclic compound with a molecular formula of C16H21N5O2. This compound is known for its unique structure, which includes an isoxazole ring and a piperazine ring connected through a methanone bridge. It is an important building block in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized through the reaction of ethylenediamine with appropriate alkylating agents.
Coupling of the Rings: The isoxazole and piperazine rings are then coupled through a methanone bridge using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a methoxyphenyl group instead of a pyrimidinyl group.
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with an ethoxyphenyl group instead of a pyrimidinyl group.
(3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PROPYLPHENYL)PIPERAZINO]METHANONE: Similar structure but with a propylphenyl group instead of a pyrimidinyl group.
Uniqueness
The uniqueness of (3,5-DIMETHYL-4-ISOXAZOLYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyrimidinyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-10-12(11(2)21-17-10)13(20)18-6-8-19(9-7-18)14-15-4-3-5-16-14/h3-5H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGZTOIHEVFPDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


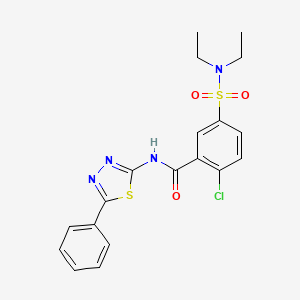
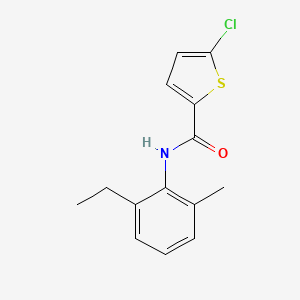
![methyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3491514.png)
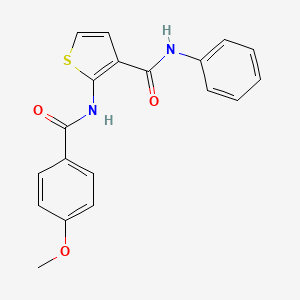
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491517.png)
![N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3491527.png)
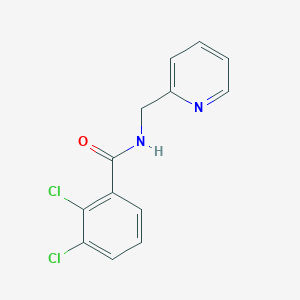
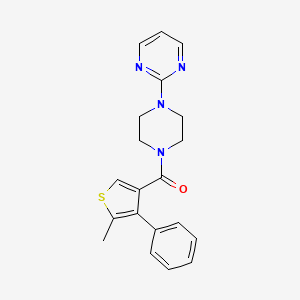
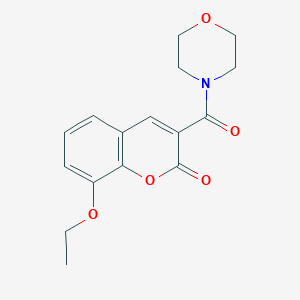
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3491542.png)

![Ethanone, 1-[4-[4-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]phenyl]-](/img/structure/B3491567.png)
